Deoxyartemisinin

Overview

Description

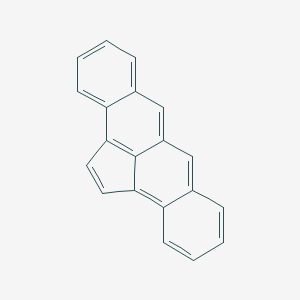

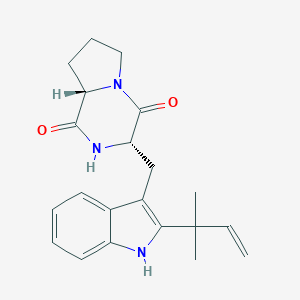

Deoxyartemisinin is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. Unlike artemisinin, this compound lacks the peroxide bridge structure, which is a key feature of artemisinin’s antimalarial activity. This compound has shown potential in various biological activities, including anti-inflammatory and antiulcer properties .

Mechanism of Action

Target of Action

Deoxyartemisinin, a derivative of artemisinin, primarily targets the mitochondria of malarial parasites . The mitochondria play a crucial role in executing the action of artemisinin and its derivatives .

Mode of Action

This compound interacts with its target, the malarial mitochondria, by inducing a rapid and dramatic production of reactive oxygen species (ROS) . Unlike artemisinin and its other derivatives, this compound lacks an endoperoxide bridge, which plays a key role in their inhibitory action .

Biochemical Pathways

This compound is part of the artemisinin biosynthetic pathway, which is initiated by the enzyme Amorpha-4,11-diene synthase (ADS) . This pathway is crucial for the emergence of the specialized artemisinin biosynthetic pathway in the species Artemisia annua .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The oral bioavailability of this compound is calculated to be 1.60 ± 0.317%, which is significantly lower than that of artemisinin (12.2 ± 0.832%) . This suggests that the absence of the peroxide bridge in this compound might decrease its absorption rate in the gastrointestinal tract .

Result of Action

The primary result of this compound’s action is the inhibition of malarial growth . This differentiates it from other artemisinin derivatives, which induce ROS production and depolarization in malarial mitochondria .

Action Environment

The action of this compound, like other artemisinin derivatives, can be influenced by environmental factors. For instance, the addition of an iron chelator can drastically reduce the activity of the mitochondrial electron transport chain (ETC) and mitigate the ROS production induced by artemisinin .

Biochemical Analysis

Biochemical Properties

Deoxyartemisinin interacts with various biomolecules in its biochemical reactions. It has been shown to have no effect on membrane potential or reactive oxygen species (ROS) production in malarial mitochondria . This suggests that the endoperoxide bridge in Artemisinin, which is absent in this compound, plays a crucial role in these interactions .

Cellular Effects

This compound has been shown to have various effects on cells. It does not induce ROS production or functional toxicity in mitochondria, unlike Artemisinin . This suggests that the absence of the endoperoxide bridge in this compound may influence its cellular effects.

Molecular Mechanism

The precise molecular mechanism of action of this compound remains controversial . It is known that the absence of the endoperoxide bridge in this compound results in it having no effect on membrane potential or ROS production in malarial mitochondria .

Temporal Effects in Laboratory Settings

It has been suggested that the absence of the endoperoxide bridge in this compound may influence its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown that the oral bioavailability of this compound is significantly lower than that of Artemisinin .

Metabolic Pathways

This compound is involved in the same metabolic pathways as Artemisinin, as it is a derivative of this compound . The absence of the endoperoxide bridge in this compound may influence its interactions with enzymes and cofactors in these pathways .

Transport and Distribution

It is known that this compound lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its transport and distribution.

Subcellular Localization

It is known that this compound lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyartemisinin can be synthesized from artemisinin through a reduction process that removes the peroxide bridge. The reduction is typically carried out using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective removal of the peroxide group .

Industrial Production Methods: Industrial production of this compound involves the extraction of artemisinin from Artemisia annua, followed by its chemical reduction. The process requires careful control of reaction conditions to maintain the integrity of the artemisinin structure while removing the peroxide bridge. Advances in biosynthesis using microorganisms like Escherichia coli and Saccharomyces cerevisiae have also been explored to produce artemisinin and its derivatives more efficiently .

Chemical Reactions Analysis

Types of Reactions: Deoxyartemisinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, although the absence of the peroxide bridge limits the types of oxidation reactions compared to artemisinin.

Reduction: Further reduction of this compound can lead to the formation of more reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: It serves as a precursor for synthesizing other artemisinin derivatives and analogs.

Medicine: While it lacks the potent antimalarial activity of artemisinin, this compound’s other biological activities make it a subject of interest for developing new therapeutic agents.

Comparison with Similar Compounds

Artemisinin: Contains a peroxide bridge and is a potent antimalarial agent.

10-Deoxoartemisinin: Retains the peroxide bridge but lacks the 10-position keto group, showing strong antimalarial effects.

Dihydroartemisinin: A reduced form of artemisinin with potent antimalarial activity.

Uniqueness: Deoxyartemisinin is unique in that it lacks the peroxide bridge, which significantly alters its biological activity compared to artemisinin and its other derivatives. This structural difference makes this compound less effective as an antimalarial agent but opens up potential for other therapeutic applications .

Properties

IUPAC Name |

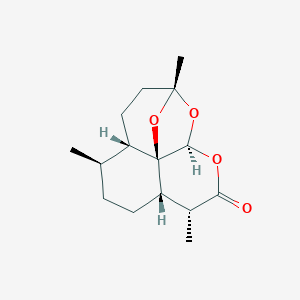

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72826-63-2 | |

| Record name | Deoxyartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXYARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Deoxyartemisinin lacks the endoperoxide bridge present in Artemisinin. [, , , ] This structural difference significantly impacts its antimalarial activity, making this compound less potent than Artemisinin. [, , , ] While the peroxide bridge is considered crucial for Artemisinin's antimalarial action, this compound may exert its effects through alternative mechanisms, warranting further investigation. []

A: Research suggests that mitochondria are a direct target of Artemisinin and its derivatives. [] These compounds, particularly those with the endoperoxide bridge, induce rapid reactive oxygen species (ROS) production in isolated yeast and malarial mitochondria but not in mammalian mitochondria, leading to mitochondrial dysfunction. [] This selective toxicity towards malarial mitochondria underscores the importance of this organelle in the antimalarial action of these compounds.

A: The molecular formula of this compound is C15H24O4, and its molecular weight is 268.35 g/mol. []

A: Researchers employ a range of spectroscopic techniques to elucidate the structure of this compound, including Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (1H and 13C NMR), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]

A: Yes, several fungal strains, including Aspergillus flavus, Aspergillus niger, Cunninghamella elegans, and Mucor polymorphosporus, have been identified to biotransform Artemisinin into this compound. [, , , , , , ] This microbial transformation offers a potentially sustainable and efficient approach for this compound production.

A: Yes, computational techniques, including molecular docking and Comparative Molecular Field Analysis (CoMFA), have been employed to investigate this compound and its derivatives. [, , , ] These studies provide insights into their potential interactions with target proteins and guide the design of novel analogues with improved activity.

A: Studies exploring the structure-activity relationship (SAR) of this compound and its derivatives reveal that modifications at the C-9 position can significantly influence their antimalarial and antileishmanial properties. [, ] Specifically, substitutions at the C-9β position generally enhance activity compared to C-9α substitutions, suggesting the importance of spatial orientation for optimal target interactions.

A: Formulating this compound presents challenges related to its inherent physicochemical properties. [, ] Strategies to enhance its stability, solubility, and bioavailability are crucial for developing effective pharmaceutical formulations. [, ] These strategies may include using different drug delivery systems, such as nanoparticles or liposomes, to protect the compound from degradation and improve its pharmacokinetic profile.

A: The oral bioavailability of this compound (1.60 ± 0.317%) is significantly lower than that of Artemisinin (12.2 ± 0.832%). [] This difference highlights the impact of the endoperoxide bridge on absorption and underscores the need for alternative delivery strategies or structural modifications to improve the bioavailability of this compound.

A: Both Artemisinin and this compound undergo extensive metabolism, primarily in the liver. [, , , ] Common metabolic transformations include hydroxylation, deoxygenation, and glucuronidation. [, ] Understanding these metabolic pathways is crucial for optimizing drug efficacy and minimizing potential drug-drug interactions.

A: this compound's activity has been evaluated against various targets using in vitro models. These include assays against Plasmodium falciparum to assess its antimalarial potential, as well as evaluations against tumor cell lines like EN2, A549, HCT116, and MCF7 to investigate its cytotoxic effects. [, , ] These in vitro studies provide valuable insights into the compound's biological activity and guide further research in specific therapeutic areas.

A: Studies in rats have shown that administering Artemisinin as part of dried leaves of Artemisia annua (DLA) significantly enhances its bioavailability compared to delivering pure Artemisinin. [] This suggests that other phytochemicals present in DLA may inhibit the first-pass metabolism of Artemisinin, leading to higher concentrations of the active compound reaching the systemic circulation.

A: Researchers commonly utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), to quantify this compound and its metabolites in various matrices. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the identification and quantification of these compounds in biological samples. [, , , ]

A: While this compound demonstrates lower antimalarial potency compared to Artemisinin, it may present advantages in terms of stability and potentially lower production costs. [, , , ] Further research is necessary to fully explore its therapeutic potential and evaluate its suitability as an alternative to Artemisinin, considering factors like efficacy, safety, and cost-effectiveness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.